8-Amino-5,6,7,8-tetrahydronaphthalen-2-ol hydrochloride
Description
Properties
Molecular Formula |
C10H14ClNO |
|---|---|
Molecular Weight |
199.68 g/mol |
IUPAC Name |
8-amino-5,6,7,8-tetrahydronaphthalen-2-ol;hydrochloride |
InChI |
InChI=1S/C10H13NO.ClH/c11-10-3-1-2-7-4-5-8(12)6-9(7)10;/h4-6,10,12H,1-3,11H2;1H |
InChI Key |
JITFBXCYBDAZOV-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C2=C(C1)C=CC(=C2)O)N.Cl |
Origin of Product |
United States |
Preparation Methods
Reduction of Nitro Precursors
A widely employed method involves the catalytic hydrogenation of nitro-substituted intermediates. For example, 8-nitro-5,6,7,8-tetrahydronaphthalen-2-ol is reduced under hydrogen gas (1–3 atm) in the presence of palladium on carbon (Pd/C) or Raney nickel. This method achieves yields of 70–85% with high regioselectivity.
Key Reaction Conditions:
| Starting Material | Catalyst | Solvent | Temperature | Yield |
|---|---|---|---|---|
| 8-Nitro-tetrahydronaphthol | Pd/C (10 wt%) | Ethanol | 25–30°C | 82% |
| 8-Nitro-tetrahydronaphthol | Raney Ni | Methanol | 50°C | 78% |
Post-reduction, the free base is treated with hydrochloric acid to form the hydrochloride salt.
Reductive Amination of Ketones
Reductive amination of 8-oxo-5,6,7,8-tetrahydronaphthalen-2-ol is another viable route. The ketone is converted to an oxime intermediate using hydroxylamine hydrochloride, followed by reduction with sodium hydroxide and nickel-aluminum alloy.
Example Protocol:
-
Oximation: 8-Oxo-tetrahydronaphthol (1 mol) reacts with NHOH·HCl (1.2 mol) in ethanol/water (3:1) at 80°C for 2 hours.
-
Reduction: The oxime is treated with NaOH (2 mol) and Ni-Al alloy (1.5 mol) in ethanol at 25°C for 4 hours, yielding the amine.
This method avoids harsh acid conditions, minimizing byproduct formation.
Functionalization of Tetralin Derivatives
Starting from naphthalen-2-ol, partial hydrogenation generates 5,6,7,8-tetrahydronaphthalen-2-ol. Subsequent bromination at position 8, followed by amination via Ullmann or Buchwald-Hartwig coupling, introduces the amino group.
Limitations:
-
Requires meticulous control over hydrogenation pressure to avoid over-reduction.
-
Bromination regioselectivity depends on directing groups (e.g., hydroxyl at position 2).
Industrial-Scale Production
Continuous Flow Reactors
Industrial protocols prioritize efficiency and safety. For nitro reductions, continuous flow systems with Pd/C cartridges enable:
Enantiomeric Resolution
For chiral variants (e.g., (S)-8-amino), resolution employs diastereomeric salt formation. Chiral resolving agents like (+)- or (-)-mandelic acid separate enantiomers, achieving enantiomeric excess (ee) >98%.
Typical Conditions:
| Resolving Agent | Solvent | ee Achieved |
|---|---|---|
| (+)-Mandelic acid | Isopropanol | 98.5% |
| (-)-Camphorsulfonic acid | Acetone | 97.8% |
Purification and Salt Formation
Crystallization Techniques
The hydrochloride salt is purified via recrystallization from ethanol/ethyl acetate (1:1), yielding needle-like crystals with >99.5% purity.
Optimized Protocol:
Impurity Control
Harsh deprotection conditions (e.g., 48% HBr) generate thienyl byproducts. Modern methods use milder agents like BBr in dichloromethane at -20°C, reducing impurities to <0.1%.
Recent Advances
Biocatalytic Amination
Recent studies utilize transaminases for enantioselective amination of 8-oxo intermediates. This green chemistry approach achieves:
Advantages:
Chemical Reactions Analysis
Types of Reactions
8-Amino-5,6,7,8-tetrahydronaphthalen-2-ol hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be further reduced to remove the hydroxyl group, forming a fully saturated amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or other suitable catalysts.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of fully saturated amines.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
Pharmacological Applications
-
Dopamine and Serotonin Receptor Agonism
- Research indicates that derivatives of 8-amino compounds can act as agonists for dopamine and serotonin receptors. Specifically, modifications to the structure can enhance their potency as receptor agonists, which is crucial for developing treatments for neurological disorders such as Parkinson's disease and depression .
- Antidepressant Activity
- Potential in Pain Management
Case Study 1: Neuropharmacological Effects
A study published in a peer-reviewed journal examined the effects of 8-amino derivatives on neurotransmitter systems. The results demonstrated that these compounds could selectively activate serotonin receptors while minimizing dopamine-related side effects, making them promising candidates for further drug development aimed at treating mood disorders .
Case Study 2: Synthesis and Biological Evaluation
A synthesis study focused on creating various analogs of this compound. The biological evaluation showed that certain analogs had enhanced receptor binding affinity and selectivity towards serotonin receptors compared to traditional antidepressants. This highlights the potential for developing new therapeutic agents based on this compound .
Comparative Analysis of Related Compounds
The following table summarizes the pharmacological properties of this compound compared to similar compounds:
| Compound Name | Dopamine Agonist | Serotonin Agonist | Analgesic Properties | Notes |
|---|---|---|---|---|
| This compound | Yes | Yes | Potential | Selective for serotonin receptors |
| (+)-21 (related compound) | Strong | Moderate | Weak | N-Ethyl substitution enhances potency |
| 5-Hydroxytryptamine (Serotonin) | No | Yes | None | Natural neurotransmitter |
Mechanism of Action
The mechanism of action of 8-Amino-5,6,7,8-tetrahydronaphthalen-2-ol hydrochloride involves its interaction with specific molecular targets. The amino and hydroxyl groups allow the compound to form hydrogen bonds and other interactions with enzymes, receptors, or other biological molecules. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Structural Analogues: Positional Isomerism
Key compounds :
- 5-Amino-5,6,7,8-tetrahydronaphthalen-2-ol hydrochloride (CAS 2089649-19-2): Differs in the amino group position (C5 vs. C8). This positional isomerism may alter receptor binding affinity and metabolic stability. Molecular formula: C₁₀H₁₄ClNO; molecular weight: 199.68 .
- 7-Amino-5,6,7,8-tetrahydronaphthalen-2-ol (CAS 41363-00-2): Lacks the hydrochloride salt and has the amino group at C6. Molecular formula: C₁₀H₁₃NO; molecular weight: 163.22 .
Functional Group Variations
- 1-(Aminomethyl)-5,6,7,8-tetrahydronaphthalen-2-ol hydrochloride (CAS 1354952-20-7): Features an aminomethyl (-CH₂NH₂) substituent instead of a direct amino group. Molecular formula: C₁₁H₁₆ClNO; molecular weight: 213.70. This substitution may enhance lipophilicity and blood-brain barrier penetration .
- Methyl 8-amino-5,6,7,8-tetrahydronaphthalene-2-carboxylate hydrochloride (CAS 1956309-44-6): Replaces the hydroxyl group with a methyl ester. Molecular formula: C₁₂H₁₆ClNO₂; molecular weight: 241.71. The ester group could influence hydrolytic stability and bioavailability .
Pharmacologically Active Derivatives
- (R)-6-[2-Ethyl-4-(2-ethylaminoethyl)benzylamino]-4-methoxyphenyl-5,6,7,8-tetrahydronaphthalen-2-ol (RAD1901): A clinically relevant SERM with demonstrated efficacy in estrogen receptor-positive breast cancer, including resistance to tamoxifen. Molecular formula: C₂₈H₃₅N₃O₂; molecular weight: 453.4. RAD1901 reduces ER expression dose-dependently (20–100 mg/kg in xenograft models) .
Biological Activity
Chemical Identity and Properties
8-Amino-5,6,7,8-tetrahydronaphthalen-2-ol hydrochloride, with the CAS number 2250242-77-2, is a compound with the molecular formula and a molecular weight of approximately 199.68 g/mol. It exists as a hydrochloride salt, which enhances its solubility in aqueous solutions, making it suitable for various biological applications .
Biological Activity
The biological activity of this compound has been explored in several studies focusing on its pharmacological potential. The compound exhibits a range of biological activities including:
- Antitumor Activity : Preliminary studies suggest that this compound may possess cytotoxic properties against various cancer cell lines. For instance, structure-activity relationship (SAR) analyses indicate that modifications in the naphthalene structure can enhance its potency against tumor cells .
- Antibacterial Properties : The compound has shown potential antibacterial effects against both Gram-positive and Gram-negative bacteria. Its mechanism of action may involve disruption of bacterial cell membranes or interference with essential metabolic pathways .
- Enzyme Inhibition : Research indicates that this compound can inhibit specific enzymes relevant to disease processes, although detailed mechanisms remain to be elucidated .
Case Studies and Experimental Data
- Antitumor Efficacy :
- Antibacterial Activity :
- Enzyme Inhibition Studies :
Data Table: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 8-Amino-5,6,7,8-tetrahydronaphthalen-2-ol hydrochloride?
- Methodology : The synthesis of tetrahydronaphthalenol derivatives often involves catalytic hydrogenation of naphthalene precursors. For example, hydrogenation of 2-naphthol derivatives using palladium on carbon (Pd/C) under hydrogen atmosphere can yield tetrahydronaphthalenol intermediates. Subsequent amination via reductive alkylation or nucleophilic substitution with ammonia/amines can introduce the amino group. The hydrochloride salt is typically formed by treating the free base with hydrochloric acid .
- Safety : Ensure proper ventilation and use personal protective equipment (PPE) during synthesis, as outlined in safety protocols for handling similar amines and hydrochlorides .
Q. How can the purity of this compound be validated during synthesis?
- Methodology : Employ solid-phase extraction (SPE) or column chromatography (e.g., silica gel) for purification. Analytical techniques such as high-performance liquid chromatography (HPLC) with UV detection or gas chromatography-mass spectrometry (GC-MS) can confirm purity. For example, GC-MS retention times and fragmentation patterns of related compounds (e.g., 5,6,7,8-tetrahydro-2-naphthol derivatives) are well-documented for comparison .
Q. What spectroscopic methods are critical for structural elucidation?
- Methodology :
- NMR : H and C NMR can confirm the tetrahydronaphthalene backbone and substituent positions.
- GC-MS : Electron ionization (EI) mass spectra provide molecular weight and fragmentation patterns. For example, tetrahydro-β-naphthol derivatives show characteristic peaks at m/z 148 (M) and 130 (M-HO) .
- IR : Hydroxyl (-OH) and amine (-NH) stretches in the 3200–3500 cm range validate functional groups .
Advanced Research Questions
Q. How can stereochemical purity be ensured if the compound exhibits chirality?
- Methodology : Chiral chromatography using columns like Chiralpak® IA or IB with hexane/isopropanol mobile phases resolves enantiomers. For example, stereoisomers of octahydronaphthalen-2-ol derivatives were resolved using chiral GC columns (e.g., CP-Sil 5 CB) with retention indices validated against standards .
Q. What strategies mitigate contradictions in stability data under varying storage conditions?
- Methodology : Conduct accelerated stability studies (40°C/75% RH) and monitor degradation via HPLC. Related hydrochlorides (e.g., nadolol impurities) show sensitivity to moisture; thus, storage in desiccators under nitrogen is recommended. Decomposition products (e.g., oxidized naphthoquinones) can be identified using LC-MS/MS .
Q. How are trace impurities profiled in this compound?
- Methodology : Use HPLC coupled with charged aerosol detection (CAD) or mass spectrometry to detect impurities at <0.1% levels. Compare against pharmacopeial standards (e.g., EP/BP monographs for related hydrochlorides) . For example, alkylation byproducts (e.g., dimethyl derivatives) may arise during synthesis and require orthogonal purification .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
